molecular formula C14H20N2O B1606005 N-(2-phenylethyl)piperidine-4-carboxamide CAS No. 37978-09-9

N-(2-phenylethyl)piperidine-4-carboxamide

Cat. No. B1606005
CAS RN: 37978-09-9
M. Wt: 232.32 g/mol
InChI Key: VCFBMPIDYRJPSW-UHFFFAOYSA-N
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Description

“N-(2-phenylethyl)piperidine-4-carboxamide” is a chemical compound with the CAS Number: 23793-55-7 . It has a molecular weight of 232.33 . This compound is structurally related to fentanyl, which is a propionamide .


Molecular Structure Analysis

The molecular structure of “N-(2-phenylethyl)piperidine-4-carboxamide” can be represented by the InChI code: 1S/C14H20N2O/c15-14(17)13-7-10-16(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H2,15,17) . This indicates that the compound contains one basic nitrogen atom in the piperidine ring .


Physical And Chemical Properties Analysis

“N-(2-phenylethyl)piperidine-4-carboxamide” is a solid at room temperature . It has a molecular weight of 232.33 and readily forms salts with organic or inorganic acids due to the presence of one basic nitrogen atom in the piperidine ring .

Scientific Research Applications

Anticancer and Enzyme Inhibition

N-(2-phenylethyl)piperidine-4-carboxamide derivatives have been explored for their potential in cancer treatment and enzyme inhibition. For instance, derivatives like MK-4827 have shown efficacy against BRCA-1 and -2 deficient cancer cells by inhibiting poly(ADP-ribose)polymerase (PARP) 1 and 2 enzymes. This inhibition is selective, demonstrating high antiproliferative activities against cancer cells deficient in BRCA genes while sparing BRCA proficient cells. MK-4827's optimization for pharmacokinetic properties led to its advancement into clinical trials, highlighting its potential as a novel therapeutic agent in oncology (Jones et al., 2009).

Cannabinoid Receptor Antagonists

Another area of research involves the development of N-(2-phenylethyl)piperidine-4-carboxamide derivatives as cannabinoid receptor antagonists. These compounds have been studied for their potential to modulate cannabinoid receptor activity, which could have therapeutic applications in treating side effects associated with cannabinoid and cannabimimetic agents. Structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity have been identified, contributing to the characterization of cannabinoid receptor binding sites and pharmacological probes (Lan et al., 1999).

Neuroinflammation and Imaging

The development of specific PET radiotracers like [11C]CPPC for targeting CSF1R, a microglia-specific marker, represents another application of N-(2-phenylethyl)piperidine-4-carboxamide derivatives. This compound allows for noninvasive imaging of reactive microglia and their contribution to neuroinflammation in vivo, offering insights into the pathogenesis of neuropsychiatric disorders and the effects of therapeutic interventions targeting neuroinflammation (Horti et al., 2019).

Antiviral Properties

N-(2-phenylethyl)piperidine-4-carboxamide derivatives have also been explored for their antiviral properties, particularly against HIV-1. Compounds in this class have been shown to act as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), effectively inhibiting the replication of HIV-1, including strains resistant to other NNRTIs. This research highlights the potential of these compounds in developing new antiretroviral therapies (Tang et al., 2010).

properties

IUPAC Name

N-(2-phenylethyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c17-14(13-7-9-15-10-8-13)16-11-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFBMPIDYRJPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358273
Record name N-(2-phenylethyl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenylethyl)piperidine-4-carboxamide

CAS RN

37978-09-9
Record name N-(2-phenylethyl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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